C12FDG

Übersicht

Beschreibung

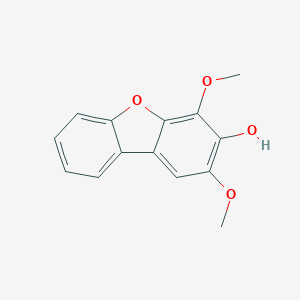

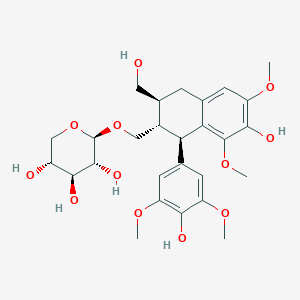

- Es enthält einen 12-Kohlenstoff-lipophilen Schwanz, der kovalent an einen Fluorescein-Anteil gebunden ist.

- Nach Spaltung durch β-Galactosidase entsteht ein fluoreszierendes Produkt, das innerhalb der Zellen gut zurückgehalten wird, wahrscheinlich aufgrund der Einlagerung in die Zellmembran .

C12FDG: ist ein lipophiles, grün fluoreszierendes Substrat, das zum Nachweis der β-Galactosidase-Aktivität verwendet wird.

Herstellungsmethoden

Synthesewege: Die Synthese von this compound beinhaltet die Kupplung eines Fluorescein-Derivats mit einer Galactose-Einheit.

Reaktionsbedingungen: Spezielle Synthesebedingungen können variieren, umfassen aber typischerweise Veresterungs- oder Amidierungsreaktionen.

Industrielle Produktion: Obwohl this compound in der Industrie nicht weit verbreitet ist, kann es im Labormaßstab synthetisiert werden.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Sonde für die β-Galactosidase-Aktivität in zellulären und biochemischen Studien verwendet.

Biologie: Bewertet die seneszenzassoziierte β-Galactosidase (SA-β-Gal)-Aktivität in alternden Zellen.

Medizin: Eingeschränkte klinische Anwendungen, hauptsächlich in der Forschung.

Industrie: Wird nicht häufig eingesetzt.

Wirkmechanismus

Ziele: β-Galactosidase-Enzym.

Pfade: Die Spaltung von C12FDG erzeugt ein fluoreszierendes Produkt, das die Quantifizierung der Enzymaktivität ermöglicht.

Wirkmechanismus

Target of Action

The primary target of C12FDG is β-galactosidase , an enzyme that cleaves β-galactosides into monosaccharides . The β-galactosidase activity is often associated with cellular senescence, a state of irreversible cell cycle arrest .

Mode of Action

This compound is a substrate for β-galactosidase. Once inside the cell, it is cleaved by β-galactosidase, producing a fluorescent product . This fluorescence intensity can be quantitatively related to the level of gene expression .

Biochemical Pathways

The cleavage of this compound by β-galactosidase is a key step in the detection of this enzyme’s activity. The resulting fluorescence allows for the analysis of β-galactosidase activity in various biological contexts, such as the detection of senescence-associated β-galactosidase (SA-β-Gal) activity in tissue sections, tissue biopsies, and in vivo .

Pharmacokinetics

Due to its lipophilic nature, it is likely that it can easily cross cell membranes . This property may enhance its bioavailability, allowing it to reach its target, β-galactosidase, within cells.

Result of Action

The cleavage of this compound by β-galactosidase results in a fluorescent product that is well-retained by the cells . This fluorescence can be used to quantify β-galactosidase activity, which can be indicative of cellular senescence . For example, an increase in the percentage of senescent peripheral blood mononuclear cells (PBMCs), including T cells, is associated with conditions like frailty, rheumatoid arthritis, and bone loss .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the pH of the environment can affect the activity of β-galactosidase and thus the cleavage of this compound . Furthermore, the lipophilic nature of this compound suggests that it may be incorporated into the cell membrane, which could potentially influence its stability and efficacy .

Biochemische Analyse

Biochemical Properties

N6-Ethenoadenine is a substrate for the enzyme β-galactosidase . Upon enzymatic cleavage by β-galactosidase, fluorescein is released and its fluorescence can be used to quantify β-galactosidase activity . The fluorescence intensity can be quantitatively related to the level of gene expression .

Cellular Effects

N6-Ethenoadenine has been used for the detection of lacZ in living cells . Due to its lipophilic nature, it can be used for the analysis of lacZ and SA-bGal activity in tissue sections, tissue biopsies, and in vivo . It has been reported that there is an increase in the percent of circulating N6-Ethenoadenine positive peripheral blood mononuclear cells (PBMCs) that is commensurate with increases in age and senescence-related serum biomarkers .

Molecular Mechanism

The molecular mechanism of N6-Ethenoadenine involves its enzymatic cleavage by β-galactosidase . Once inside the cell, the substrate is cleaved by β-galactosidase producing a fluorescent product that is well retained by the cells, probably by incorporation of the lipophilic tail within the cell membrane .

Dosage Effects in Animal Models

The dosage effects of N6-Ethenoadenine in animal models have not been extensively studied. It is known that N6-Ethenoadenine is more sensitive than FDG for beta-galactosidase activity determinations in animal cells .

Metabolic Pathways

N6-Ethenoadenine is involved in the metabolic pathway of β-galactosidase . Upon enzymatic cleavage by β-galactosidase, fluorescein is released .

Transport and Distribution

Once inside the cell, N6-Ethenoadenine is cleaved by β-galactosidase producing a fluorescent product that is well retained by the cells, probably by incorporation of the lipophilic tail within the cell membrane .

Subcellular Localization

Given its lipophilic nature and its role as a substrate for β-galactosidase, it is likely that it is localized within the cell where this enzyme is active .

Vorbereitungsmethoden

Synthetic Routes: The synthesis of C12FDG involves coupling a fluorescein derivative with a galactose moiety.

Reaction Conditions: Specific synthetic conditions may vary, but typically involve esterification or amidation reactions.

Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.

Analyse Chemischer Reaktionen

Reaktionen: C12FDG unterliegt der enzymatischen Spaltung durch β-Galactosidase.

Häufige Reagenzien: Enzyme (β-Galactosidase), Lösungsmittel (DMSO, PBS) und Puffer.

Hauptprodukte: Das fluoreszierende Produkt, das aus der Spaltung resultiert.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Der lipophile Schwanz von C12FDG verbessert die zelluläre Retention im Vergleich zu anderen fluoreszierenden Substraten.

Ähnliche Verbindungen: Es gibt keine direkten Analoga, aber verwandte Verbindungen umfassen fluoresceinbasierte Substrate für verschiedene Enzyme.

Eigenschaften

IUPAC Name |

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIWIQKBDGZFQR-PIVCGYGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595372 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138777-25-0 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

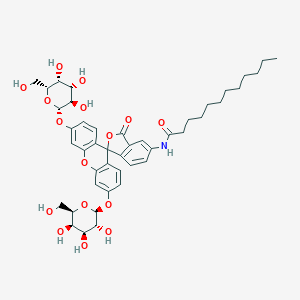

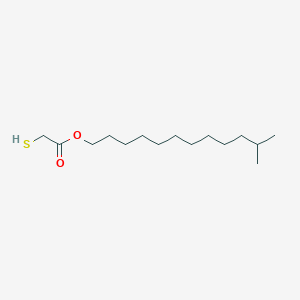

![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)

![(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid](/img/structure/B161735.png)